L-Alanine-d4

Description

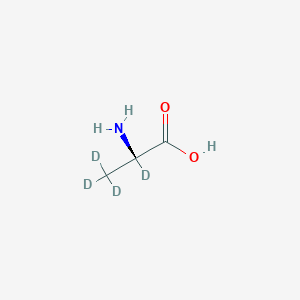

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-IALWIIEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480390 | |

| Record name | L-Alanine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18806-29-6 | |

| Record name | L-Alanine-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Alanine-d4: A Comprehensive Technical Guide for Researchers

An In-depth Overview of the Synthesis, Chemical Properties, and Applications of Deuterated L-Alanine in Advanced Research

Introduction

L-Alanine-d4 is a stable isotope-labeled version of the non-essential amino acid L-alanine, in which four hydrogen atoms have been replaced by deuterium. This isotopic substitution, which increases the molecular weight, makes this compound an invaluable tool in various scientific disciplines, particularly in metabolic research, drug development, and structural biology. Its chemical similarity to the endogenous L-alanine allows it to participate in biological pathways without altering physiological processes, while its distinct mass enables its differentiation and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid, possesses physical and chemical properties that are very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.[1][2] This subtle distinction is the basis for its utility in a wide range of analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃D₄NO₂ | [2] |

| Molecular Weight | 93.12 g/mol | [1] |

| Exact Mass | 93.072785450 Da | |

| CAS Number | 18806-29-6 | |

| Appearance | White to off-white solid | |

| Melting Point | 314.5 °C (decomposes) | |

| Solubility | Sparingly soluble in water; slightly soluble in aqueous acid and methanol. | |

| Optical Activity | [α]25/D +14.5° (c = 2 in 1 M HCl) | |

| Isotopic Purity | Typically ≥98 atom % D | |

| XLogP3 | -3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Synthesis of this compound

The synthesis of this compound involves the introduction of deuterium atoms into the L-alanine molecule. While several methods exist for the deuteration of amino acids, a common approach involves non-enzymatic transamination. This method utilizes a catalyst, such as a pyridoxal derivative, in conjunction with a metal salt like copper(II) sulfate in heavy water (D₂O).

A generalized synthetic approach can also be adapted from established methods for the synthesis of racemic alanine, followed by enzymatic resolution to obtain the L-enantiomer. For example, a common route to dl-alanine is through the Strecker synthesis, starting from acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis. To produce the deuterated form, deuterated starting materials would be required. Another approach involves the amination of α-bromopropionic acid with ammonia. To obtain this compound, one would start with deuterated α-bromopropionic acid and then resolve the resulting racemic mixture.

Below is a logical workflow for a plausible synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a versatile tool with numerous applications in biomedical and pharmaceutical research. Its primary utility lies in its role as a tracer for metabolic studies and as an internal standard for quantitative analysis.

Internal Standard in Quantitative Mass Spectrometry

Due to its chemical identity with L-alanine and its distinct mass, this compound is an ideal internal standard for the accurate quantification of L-alanine in complex biological matrices such as plasma, urine, and tissue extracts. It co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and variations in sample preparation and instrument response.

This protocol is adapted from a validated method for the quantification of 20 proteinogenic L-amino acids in mouse plasma.

a. Materials and Reagents:

-

This compound (as part of a stable-isotope-labeled amino acid internal standard mixture)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Mouse plasma samples

-

Intrada Amino Acid column (or equivalent)

b. Preparation of Standards and Samples:

-

Stock Solutions: Prepare individual stock solutions of L-alanine and other amino acids in 50% methanol.

-

Working Standard Solutions: Serially dilute the stock solutions to create a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound and other stable-isotope-labeled amino acids in a suitable solvent (e.g., acetonitrile:water:formic acid, 80:20:1 v/v/v).

-

Sample Preparation:

-

Thaw frozen mouse plasma samples on ice.

-

To 5 µL of plasma, add a sufficient volume of the IS working solution.

-

Precipitate proteins by adding a protein precipitation agent (e.g., methanol or acetonitrile) and vortex thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and dilute with an appropriate mobile phase for LC-MS/MS analysis.

-

c. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Intrada Amino Acid column (e.g., 100 x 2 mm, 3 µm).

-

Mobile Phase A: Aqueous solution with 100 mM ammonium formate.

-

Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3 v/v/v).

-

Flow Rate: 0.6 mL/min.

-

Gradient Elution: Develop a gradient to separate the amino acids.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Alanine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

-

This compound: Monitor the corresponding transition for the deuterated internal standard (precursor m/z will be shifted by +4).

-

-

d. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of L-alanine in the plasma samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.

Caption: Workflow for amino acid quantification using this compound.

Tracer in Metabolic Flux Analysis

This compound is employed as a tracer to study metabolic pathways and quantify the rates of metabolic reactions (fluxes). By introducing this compound into a biological system, researchers can track the incorporation of deuterium into other metabolites, providing insights into pathways such as gluconeogenesis, the tricarboxylic acid (TCA) cycle, and transamination reactions.

This protocol provides a general framework for a cell culture-based metabolic labeling experiment.

a. Materials and Reagents:

-

This compound

-

Cell culture medium deficient in L-alanine

-

Dialyzed fetal bovine serum (if required)

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold, 80%)

-

Scraper

b. Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Aspirate the standard medium and wash the cells with PBS.

-

Replace the medium with the L-alanine-deficient medium supplemented with a known concentration of this compound. The concentration and labeling duration should be optimized for the specific cell type and pathway of interest.

-

Incubate the cells under their normal growth conditions for the desired labeling period.

c. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding ice-cold 80% methanol to the culture dish.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the samples and incubate at -20°C for at least one hour to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Dry the metabolite extracts, for example, using a vacuum concentrator.

d. Analysis:

-

Resuspend the dried extracts in a suitable solvent for analysis by LC-MS/MS or NMR spectroscopy.

-

Analyze the samples to determine the isotopic enrichment in downstream metabolites.

e. Data Interpretation:

-

The pattern and extent of deuterium incorporation into various metabolites provide information about the activity of specific metabolic pathways.

-

Computational modeling can be used for a more quantitative metabolic flux analysis.

Caption: Metabolic pathways traced by this compound.

NMR Spectroscopy in Structural Biology

In NMR spectroscopy, particularly for larger proteins, extensive deuteration is often necessary to simplify complex proton NMR spectra and reduce signal overlap. This compound can be incorporated into proteins, and its deuterated methyl group can be used in methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments to study the structure and dynamics of large protein complexes.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its utility as an internal standard ensures accurate and reliable quantification of L-alanine in complex biological samples, while its application as a metabolic tracer provides invaluable insights into the intricate network of metabolic pathways. The detailed protocols and information provided in this guide are intended to facilitate the successful implementation of this compound in a variety of research settings, ultimately contributing to advancements in our understanding of biology and the development of new therapeutic strategies.

References

Physical properties and molecular weight of L-Alanine-d4.

An In-depth Technical Guide to L-Alanine-d4: Physical Properties, Molecular Weight, and Applications

Introduction

This compound is a stable isotope-labeled form of the non-essential amino acid L-alanine, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a unique mass signature, making it an invaluable tool for researchers, scientists, and drug development professionals. Its primary applications are as a tracer for metabolic pathway studies and as an internal standard for quantitative analysis using mass spectrometry and NMR.[1][2][3] This guide provides a comprehensive overview of the core physical properties of this compound, details relevant experimental methodologies, and visualizes its role in key biological and analytical workflows.

Physical and Chemical Properties of this compound

The physical and chemical characteristics of this compound are crucial for its application in experimental settings. The substitution of hydrogen with deuterium alters its mass without significantly changing its chemical properties, allowing it to mimic endogenous L-alanine in biological systems.[2]

| Property | Value | Citation(s) |

| Molecular Weight | 93.12 g/mol | [1] |

| Exact Mass | 93.072785450 Da | |

| Molecular Formula | C₃H₃D₄NO₂ | |

| CAS Number | 18806-29-6 | |

| Appearance | White to off-white solid | |

| Melting Point | 314.5 °C (decomposes) | |

| Solubility | Soluble in water and polar solvents like methanol. Sparingly soluble in water and slightly soluble in aqueous acid and methanol. | |

| Optical Activity | [α]25/D +14.5° (c = 2 in 1 M HCl) | |

| Isotopic Purity | ≥98 atom % D | |

| Storage Temperature | Refrigerator or room temperature, away from light and moisture. |

Experimental Protocols and Methodologies

The accurate determination of physical properties and the effective use of this compound in research rely on standardized experimental protocols.

Determination of Solubility (General Protocol)

This protocol outlines a general method for determining the solubility of an amino acid like this compound in various solvents.

Objective: To determine the degree of solubility of this compound in different solvents (e.g., water, ethanol, methanol).

Materials:

-

This compound

-

Test tubes and rack

-

Pipettes

-

Vortex mixer

-

Solvents: Distilled water, ethanol, methanol

Procedure:

-

Label a series of clean, dry test tubes for each solvent to be tested.

-

Add a specific volume (e.g., 2 mL) of each solvent to the corresponding test tube.

-

Accurately weigh a small amount of this compound and add it to each test tube.

-

Cap the tubes and shake them thoroughly using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Allow the solutions to stand and observe for any undissolved solid.

-

If the solid dissolves completely, incrementally add more this compound until saturation is reached (i.e., solid material remains undissolved after vigorous mixing).

-

Record the observations to classify the solubility (e.g., freely soluble, sparingly soluble, insoluble) and, if possible, quantify the amount dissolved to determine the concentration.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including chemical and enzymatic approaches. A common chemical method is non-enzymatic transamination.

Principle: This method utilizes a catalyst, such as a pyridoxal derivative, in conjunction with a metal salt in deuterium oxide (D₂O) to achieve a high yield of the deuterated amino acid. Dthis compound can be synthesized with a high isotopic purity (98.5%) and can then be resolved to the L-isomer using enzymatic methods.

Applications and Visualized Workflows

This compound is a versatile tool in metabolic research and analytical chemistry. Its applications are best understood through the visualization of the pathways and workflows in which it is utilized.

Metabolic Tracer in the Glucose-Alanine Cycle

L-Alanine plays a central role in the glucose-alanine cycle, a key metabolic pathway that links the metabolism of amino acids and glucose between muscle and the liver. This compound serves as an excellent tracer to study the flux through this pathway, which is crucial for understanding energy homeostasis and diseases like diabetes.

Caption: The Glucose-Alanine Cycle with this compound as a metabolic tracer.

Internal Standard for Quantitative Mass Spectrometry

Due to its chemical identity to endogenous L-alanine but distinct mass, this compound is an ideal internal standard for isotope-dilution mass spectrometry (IDMS). This technique allows for the precise and accurate quantification of L-alanine in complex biological samples.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Probing Bacterial D-Alanine Metabolism

In many bacteria, D-alanine is an essential component of the peptidoglycan cell wall. The primary route for its synthesis is the racemization of L-alanine, catalyzed by the enzyme Alanine Racemase (Alr). This compound can be used to study the kinetics and mechanisms of this crucial enzymatic reaction, which is a target for antimicrobial drugs.

Caption: Role of this compound in studying bacterial D-alanine synthesis.

References

A Technical Guide to the Key Differences and Applications of L-Alanine and L-Alanine-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between L-Alanine and its deuterated counterpart, L-Alanine-d4. We will delve into their distinct physicochemical properties, spectroscopic signatures, and crucially, their differential applications in advanced research methodologies. This guide will provide detailed experimental protocols and visual aids to facilitate a comprehensive understanding for professionals in the fields of life sciences and drug development.

Core Distinctions: The Impact of Deuterium Labeling

L-Alanine is a non-essential amino acid central to numerous metabolic processes, including the glucose-alanine cycle.[1] this compound is a stable isotope-labeled (SIL) version of L-Alanine where four hydrogen atoms have been replaced by deuterium atoms.[2] This isotopic substitution, while minimally affecting the compound's chemical properties, imparts a significant mass shift, making it an invaluable tool in analytical and metabolic research. The primary utility of this compound lies in its application as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis.[3][4]

Quantitative Data Summary

The key quantitative differences between L-Alanine and this compound are summarized in the table below, providing a clear comparison for researchers selecting materials for their experimental needs.

| Property | L-Alanine | This compound |

| Molecular Formula | C₃H₇NO₂ | C₃H₃D₄NO₂ |

| Molecular Weight | 89.09 g/mol | 93.12 g/mol [5] |

| CAS Number | 56-41-7 | 18806-29-6 |

| Mass Shift (vs. L-Alanine) | N/A | +4 Da |

| Isotopic Purity | N/A | Typically ≥98% |

Applications in Research and Development

The introduction of deuterium into the L-Alanine molecule opens up a range of sophisticated applications that are not possible with the unlabeled compound.

This compound as an Internal Standard in LC-MS/MS

The most prominent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of L-Alanine in complex biological matrices such as plasma, serum, and tissue homogenates. Because this compound is chemically almost identical to L-Alanine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its distinct mass allows for separate detection. By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and reproducible quantification of the endogenous L-Alanine.

Metabolic Flux Analysis and NMR Studies

This compound also serves as a tracer in metabolic flux analysis (MFA) to investigate the flow of metabolites through various pathways. By introducing this compound into a biological system, researchers can track the incorporation of deuterium into downstream metabolites using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. This provides valuable insights into the dynamics of metabolic pathways, such as the glucose-alanine cycle and the tricarboxylic acid (TCA) cycle. In NMR studies, the use of deuterated compounds can simplify complex spectra and aid in the structural elucidation of macromolecules.

Experimental Protocols

Quantification of L-Alanine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a standard procedure for the quantification of L-Alanine in human plasma.

1. Materials and Reagents:

-

L-Alanine standard

-

This compound (internal standard)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

-

L-Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Alanine in water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.

-

L-Alanine Working Standards: Prepare a series of calibration standards by serially diluting the L-Alanine stock solution with water to achieve a concentration range that covers the expected physiological levels of L-Alanine in plasma.

-

Internal Standard Working Solution (IS-WS): Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 methanol:water) to a final concentration appropriate for the assay.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 200 µL of the IS-WS in methanol.

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar compounds like amino acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 90% B) and decreasing over time to elute the polar analytes.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Alanine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion, accounting for the +4 Da mass shift.

-

-

Optimize instrument parameters such as collision energy and declustering potential for both analytes.

-

5. Data Analysis:

-

Integrate the peak areas for both L-Alanine and this compound.

-

Calculate the peak area ratio of L-Alanine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Alanine calibration standards.

-

Determine the concentration of L-Alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for L-Alanine quantification.

References

- 1. This compound | CAS 18806-29-6 | LGC Standards [lgcstandards.com]

- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 18806-29-6 | Benchchem [benchchem.com]

The Role of Deuterated Amino Acids in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium, have become indispensable tools in the field of metabolic research. Their unique physicochemical properties, particularly the kinetic isotope effect (KIE), allow for the precise tracing and quantification of metabolic fluxes, protein turnover, and drug metabolism pathways without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of deuterated amino acids in metabolic studies.

Core Principles: The Power of the Deuterium Label

The utility of deuterated amino acids in metabolic research stems from two fundamental principles: their function as tracers and the kinetic isotope effect.

Deuterated Amino Acids as Tracers: Chemically, deuterated amino acids are nearly identical to their natural counterparts, allowing them to participate in metabolic reactions without significantly altering biological pathways.[1][2] However, the mass difference imparted by the deuterium atom makes them distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] This enables researchers to track the fate of these labeled amino acids as they are incorporated into proteins or transformed into other metabolites, providing a dynamic view of metabolic processes.[4]

The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position. This phenomenon, known as the kinetic isotope effect, is a powerful tool in drug development. By strategically deuterating specific sites on a drug molecule that are susceptible to metabolic degradation, its metabolic rate can be slowed, potentially improving its pharmacokinetic profile.

Data Presentation: Quantitative Insights from Deuterated Tracers

The use of deuterated amino acids allows for the precise quantification of various metabolic parameters. The following tables summarize key quantitative data from studies utilizing this powerful technique.

Protein Turnover Rates

Deuterium oxide (D₂O) is a common and cost-effective precursor for in vivo and in vitro labeling of non-essential amino acids. Once administered, deuterium from D₂O is incorporated into these amino acids, which are then used for protein synthesis. By measuring the rate of deuterium incorporation into proteins over time, researchers can calculate protein turnover rates.

Table 1: Protein Half-Life in Different Tissues and Cell Lines Measured by D₂O Labeling

| Tissue/Cell Line | Protein Fraction | Median Half-Life (days) | Organism | Reference |

| Mouse Liver | Total Proteome | 2.4 | Mouse | |

| Mouse Heart | Total Proteome | 5.7 | Mouse | |

| Mouse Adipose Tissue | Total Proteome | 6.1 | Mouse | |

| Mouse Intestine | Total Proteome | 1.7 | Mouse | |

| Human Muscle | Myofibrillar | ~7-10 (calculated from FSR) | Human | |

| Human AC16 Cells | Total Proteome | ~0.7 (16.7-17.5 hours) | Human | |

| Human iPSC-CM | Total Proteome | ~2.3 (55.1 hours) | Human |

FSR: Fractional Synthesis Rate

Pharmacokinetics of Deuterated Drugs

The kinetic isotope effect can be leveraged to improve the pharmacokinetic profiles of drugs by reducing their rate of metabolism.

Table 2: Pharmacokinetic Parameters of Deuterated Drugs Compared to Their Non-Deuterated Analogs

| Drug | Parameter | Deuterated Value | Non-Deuterated Value | Fold Change | Organism | Reference |

| Tetrabenazine | Deutetrabenazine | Tetrabenazine | ||||

| AUC₀₋ᵢₙf (ng·h/mL) | 283.0 | 142.0 | 2.0 | Human | ||

| Cₘₐₓ (ng/mL) | 26.1 | 22.9 | 1.1 | Human | ||

| t₁/₂ (h) | 9.4 | 4.5 | 2.1 | Human | ||

| Methadone | d₉-Methadone | Methadone | ||||

| AUC₀₋₈ₕ (µg·h/L) | 1330 ± 350 | 232 ± 48 | 5.7 | Mouse | ||

| Cₘₐₓ (µg/L) | 880 ± 190 | 200 ± 30 | 4.4 | Mouse | ||

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 | Mouse |

AUC: Area under the curve, Cₘₐₓ: Maximum concentration, t₁/₂: Half-life

Kinetic Isotope Effect on Enzyme Kinetics

While the qualitative impact of deuteration on slowing reaction rates is well-established, specific quantitative data on the kinetic isotope effect (KIE) for various enzymes with deuterated amino acid substrates is not always compiled in a comparative format. The KIE is typically expressed as the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD). A primary KIE (kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step.

Table 3: Qualitative and Reported Kinetic Isotope Effects of Deuterated Compounds on Enzyme Activity

| Enzyme | Substrate (Deuterated) | Observed KIE (kH/kD) | Significance | Reference |

| Cytochrome P450 3A4 | Deuterated forms of a chemotype | No significant KIE observed | Rate-limiting step is not C-H bond cleavage for this substrate. | |

| Cytochrome P450 2C19 | Deuterated forms of a chemotype | Largest KIE with di-deuterated methyl groups | Indicates C-H bond cleavage of the methyl groups is rate-limiting. | |

| Glutamate Dehydrogenase | L-proline-2-d | 4.1 ± 0.4 | Significant primary KIE, indicating C-H bond cleavage is rate-limiting. | |

| Nonheme Iron Enzymes | Selectively deuterated substrate | 2.1 | C-H bond cleavage contributes to the rate-determining step. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results in metabolic studies using deuterated amino acids.

In Vivo D₂O Labeling for Muscle Protein Synthesis Measurement in Humans

This protocol is adapted from established methods for measuring muscle protein synthesis rates in humans under free-living conditions.

1. Subject Recruitment and Baseline Measurements:

-

Recruit healthy volunteers and obtain informed consent.

-

Record baseline characteristics such as age, weight, and height.

-

Obtain a baseline saliva and muscle biopsy sample.

2. D₂O Administration:

-

Provide subjects with a single oral bolus of 150 mL of 70 atom% D₂O.

-

For longer studies, a "dose-maintenance" protocol can be used to maintain a body water enrichment of 0.2-0.5%.

3. Sample Collection:

-

Collect saliva samples daily to monitor body water enrichment.

-

Collect additional muscle biopsies at predetermined time points (e.g., 2, 4, and 8 days post-D₂O administration) from the vastus lateralis.

4. Sample Processing and Analysis:

-

Body Water Enrichment: Determine D₂O enrichment in saliva using isotope ratio mass spectrometry (IRMS).

-

Protein Extraction and Hydrolysis: Isolate myofibrillar, sarcoplasmic, and collagen protein fractions from muscle biopsies. Hydrolyze the protein fractions to release amino acids.

-

Amino Acid Derivatization and GC-MS Analysis: Derivatize the amino acids and measure the enrichment of deuterated alanine using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Pyr-IRMS) or gas chromatography-mass spectrometry (GC-MS).

5. Calculation of Fractional Synthetic Rate (FSR):

-

Calculate the FSR of each protein fraction using the precursor-product principle, incorporating the measured enrichment of deuterated alanine in the protein and the body water enrichment over time.

In Vitro D₂O Labeling for Proteome Turnover Studies in Cell Culture

This protocol is based on methods for measuring proteome-wide protein turnover in cultured cells.

1. Cell Culture:

-

Culture cells (e.g., human AC16 cells) in standard growth medium.

2. D₂O Labeling:

-

Prepare growth medium supplemented with 4-10% sterile-filtered D₂O. The optimal concentration depends on the expected protein turnover rates and the sensitivity of the mass spectrometer.

-

Replace the standard medium with the D₂O-containing medium to initiate labeling.

3. Time-Course Sample Collection:

-

Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after the introduction of the D₂O label.

4. Protein Extraction and Digestion:

-

Lyse the cells and extract total protein.

-

Digest the proteins into peptides using trypsin.

5. LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

LC Parameters: Use a C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.

-

MS Parameters: Acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions for fragmentation.

6. Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

Quantify the isotopic distribution of each peptide at each time point to determine the rate of deuterium incorporation.

-

Calculate the half-life of each protein based on its rate of deuterium incorporation.

LC-MS/MS Parameters for Deuterated Amino Acid Analysis

Accurate quantification of deuterated amino acids and their metabolites is critical. The following table provides example Multiple Reaction Monitoring (MRM) transitions for the analysis of amino acids, which can be adapted for their deuterated counterparts by adjusting the precursor and product ion m/z values based on the number of deuterium atoms.

Table 4: Example LC-MS/MS MRM Transitions for Amino Acid Analysis

| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |

| Ethanolamine | 62.0 | 44.1 | Ethanolamine-d4 | |

| Tryptophan | 205.1 | 146.1 | Tryptophan-d5 | |

| Leucine | 132.1 | 86.1 | Leucine-d10 | |

| Phenylalanine | 166.1 | 120.1 | Phenylalanine-d8 | |

| Isoleucine | 132.1 | 86.1 | Isoleucine-d10 | |

| Methionine | 150.1 | 104.1 | Methionine-d3 | |

| Tyrosine | 182.1 | 136.1 | Tyrosine-d4 | |

| Valine | 118.1 | 72.1 | Valine-d8 | |

| Alanine | 90.1 | 44.2 | Alanine-d4 | |

| Aspartic Acid | 134.0 | 74.0 | Aspartic Acid-d3 | |

| Glutamic Acid | 148.1 | 84.1 | Glutamic Acid-d5 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in metabolic studies using deuterated amino acids.

Caption: Experimental workflow for protein turnover studies.

Caption: Tracing deuterated substrates through the TCA cycle.

Caption: D₂O labeling of non-essential amino acids.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

L-Alanine-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanine-d4 (deuterated L-Alanine). Understanding the chemical stability of this isotopically labeled amino acid is critical for its effective use in research and development, particularly in metabolic studies, proteomics, and as an internal standard in analytical methods. This document summarizes key stability data, outlines potential degradation pathways, and provides exemplary experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopic form of the non-essential amino acid L-Alanine. The deuterium labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications.

| Property | Value |

| Chemical Name | (S)-2-Amino-3,3,3-trideuteriopropanoic acid-2-d |

| Synonyms | L-Alanine-2,3,3,3-d4, (S)-2-Aminopropanoic acid-d4 |

| CAS Number | 18806-29-6 |

| Molecular Formula | C₃H₃D₄NO₂ |

| Molecular Weight | 93.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 314.5 °C (decomposes)[1] |

| Solubility | Soluble in water. Insoluble in most organic solvents. |

| Isotopic Enrichment | Typically ≥98 atom % D |

Recommended Storage and Stability

Proper storage is crucial to maintain the chemical and isotopic integrity of this compound.

Solid-State Storage and Stability

For long-term storage, this compound in its solid, crystalline form is generally stable. The following conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C).[2][3][4] Some suppliers recommend -20°C for optimal long-term stability.[5] | Prevents potential thermal degradation over extended periods. |

| Light | Protect from light. | Although generally stable, prolonged exposure to UV or high-intensity light can potentially initiate photochemical degradation reactions. |

| Moisture | Store in a dry environment in a tightly sealed container. | L-Alanine is hygroscopic and can absorb moisture, which may lead to clumping and potentially hydrolysis under certain conditions. |

| Atmosphere | Standard atmosphere is generally sufficient. For highly sensitive applications, storage under an inert gas (e.g., argon or nitrogen) can be considered. | Minimizes exposure to atmospheric moisture and oxygen, which could contribute to oxidative degradation over very long periods. |

Under these recommended conditions, this compound is expected to be stable for several years. However, it is good practice to re-analyze the purity of the compound if it has been in storage for more than three years.

Solution Storage and Stability

This compound is less stable in solution compared to its solid state. The stability in solution is influenced by factors such as the solvent, pH, temperature, and exposure to light.

| Condition | Recommendation | Rationale |

| Solvent | Use high-purity water or appropriate buffers. | The presence of impurities, especially metal ions, can catalyze degradation reactions. |

| pH | For short-term storage, a slightly acidic to neutral pH is generally preferred. | The stability of amino acids is pH-dependent. At extreme pH values, degradation pathways such as racemization and hydrolysis can be accelerated. L-Alanine exists in different ionic forms depending on the pH (cationic at low pH, zwitterionic at neutral pH, and anionic at high pH). |

| Temperature | Store solutions at 2-8°C for short-term use (up to a few days). For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical degradation. Repeated freezing and thawing can lead to degradation of the compound and should be avoided. |

| Preparation | Prepare solutions fresh whenever possible. | This minimizes the risk of degradation and ensures the accuracy of experimental results. |

Potential Degradation Pathways

While this compound is a stable compound, it can degrade under specific stress conditions. The primary degradation pathways are expected to be similar to those of non-deuterated L-Alanine. The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE). This can lead to a slower rate of degradation for deuterated compounds where C-H bond cleavage is the rate-determining step.

Thermal Degradation

Thermal decomposition of L-Alanine occurs at high temperatures, with significant degradation observed around 310°C. The primary gaseous product of thermal decomposition is carbon dioxide.

Photodegradation

Exposure to light, particularly in the presence of a photosensitizer, can lead to the degradation of amino acids. For instance, in the presence of TiO₂ as a photocatalyst, L-Alanine can decompose into various intermediates.

Oxidative Degradation

Amino acids can undergo oxidative deamination, a process that converts the amino group into a keto group and releases ammonia. This can be a significant degradation pathway in biological systems and can also occur chemically under oxidative stress (e.g., in the presence of strong oxidizing agents or reactive oxygen species).

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for a specific application, it may be necessary to perform stability studies. The following are exemplary protocols for forced degradation studies and for assessing long-term stability.

Forced Degradation Study Protocol

This study is designed to identify potential degradation products and degradation pathways under stress conditions.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for a specified period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

-

Thermal Degradation: Heat the stock solution at 80°C for a specified period.

-

Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). The method should be able to separate the parent this compound from any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Long-Term Stability Study Protocol

This study is designed to determine the shelf-life of this compound under recommended storage conditions.

-

Sample Preparation: Place accurately weighed samples of solid this compound into multiple vials. Prepare solutions of this compound in the desired solvent and store in appropriate containers.

-

Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., room temperature, protected from light and moisture for solid; -20°C for solutions).

-

Time Points: Establish a schedule for testing, for example, at 0, 3, 6, 9, 12, 24, and 36 months.

-

Analysis: At each time point, analyze the samples for purity and the presence of any degradation products using a validated stability-indicating analytical method. Key parameters to assess are:

-

Appearance

-

Purity (e.g., by HPLC or GC)

-

Isotopic enrichment (by MS)

-

Water content (for solid samples)

-

-

Data Evaluation: Evaluate the data to determine if any significant changes in the quality of the this compound have occurred over time.

Conclusion

This compound is a chemically stable compound when stored under the recommended conditions. In its solid form, it should be stored at room temperature, protected from light and moisture. Solutions of this compound are less stable and should be prepared fresh or stored at low temperatures for short periods. While generally stable, this compound can undergo degradation under harsh conditions such as high temperatures, extreme pH, and in the presence of strong oxidizing agents or photosensitizers. For critical applications, it is advisable to perform stability studies to ensure the integrity of the compound.

References

Understanding the Kinetic Isotope Effect of L-Alanine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) of L-Alanine-d4, a deuterated isotopologue of the amino acid L-alanine. The substitution of hydrogen with deuterium atoms at the Cα and Cβ positions (L-alanine-2,3,3,3-d4) provides a powerful tool for elucidating enzymatic reaction mechanisms, studying metabolic pathways, and developing novel therapeutics with improved pharmacokinetic profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] This effect arises from the differences in the zero-point vibrational energies of bonds involving lighter versus heavier isotopes. A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken.[1] Consequently, reactions involving the cleavage of such bonds will proceed more slowly. The magnitude of the KIE, typically expressed as the ratio of the reaction rate of the light isotopologue (kH) to the heavy isotopologue (kD), can provide valuable insights into the rate-determining step of a reaction.

In the context of this compound, the substitution of hydrogen with deuterium can significantly impact the rates of enzyme-catalyzed reactions where the cleavage of a C-H bond at the α- or β-carbon is a rate-limiting step.[2][3] This makes this compound an invaluable probe for studying the mechanisms of various enzymes, including aminotransferases, racemases, and dehydrogenases.

Quantitative Data on the Kinetic Isotope Effect of this compound

The following tables summarize the reported kinetic isotope effects for reactions involving deuterated L-alanine. These studies highlight the utility of this compound in probing the mechanisms of different enzymes.

| Enzyme | Substrate(s) | KIE (kH/kD) on kcat | KIE (kH/kD) on kcat/KM | Experimental Conditions | Reference |

| Alanine Racemase | L-Alanine, D-Alanine | ~1.3 | ~1.3 | Perdeuterated enzyme from Geobacillus stearothermophilus | [2] |

| Alanine Racemase | Cα-deuterated alanine | - | ~3 | Perdeuterated enzyme from Geobacillus stearothermophilus | |

| L-Amino Acid Oxidase (from Tryptophan 2-monooxygenase) | L-Alanine | 6.0 ± 0.5 | - | pH-independent (6.5-10) | |

| D-Amino Acid Oxidase | [2-D]d-alanine | - | 9.1 ± 1.5 (at low pH) | Rhodotorula gracilis enzyme | |

| D-Amino Acid Oxidase | [2-D]d-alanine | - | 2.3 ± 0.3 (at high pH) | Rhodotorula gracilis enzyme |

| Enzyme | Substrate(s) | Intrinsic Primary KIE (L → D) | Intrinsic Primary KIE (D → L) | Secondary KIE (Forward) | Secondary KIE (Reverse) | Reference |

| Alanine Racemase | Protiated and deuterated alanine | 1.66 ± 0.09 | 1.57 ± 0.05 | 1.13 ± 0.05 | 0.90 ± 0.03 |

Experimental Protocols

The determination of the kinetic isotope effect of this compound involves a series of well-defined experimental procedures. Below are generalized protocols for key experiments.

Enzyme Kinetics Assays

Objective: To determine the Michaelis-Menten kinetic parameters (kcat and KM) for both L-alanine and this compound.

Methodology:

-

Enzyme Purification: The enzyme of interest (e.g., alanine racemase, L-amino acid oxidase) is expressed and purified to homogeneity using standard chromatographic techniques.

-

Substrate Preparation: Solutions of L-alanine and this compound of known concentrations are prepared in the appropriate reaction buffer.

-

Kinetic Assays: The initial rates of the enzymatic reaction are measured over a range of substrate concentrations for both the protiated and deuterated L-alanine. The reaction progress can be monitored using various methods, such as:

-

Spectrophotometry: Following the change in absorbance of a substrate or product, or a coupled enzyme reaction. For example, in the case of L-amino acid oxidase, the production of pyruvate can be coupled to lactate dehydrogenase, and the oxidation of NADH can be monitored at 340 nm.

-

NMR Spectroscopy: To track the disappearance of the substrate and the appearance of the product in real-time.

-

Mass Spectrometry: To measure the relative amounts of substrate and product at different time points.

-

-

Data Analysis: The initial rate data is fitted to the Michaelis-Menten equation to determine the values of Vmax and KM for both L-alanine and this compound. The kcat is then calculated from Vmax and the enzyme concentration. The KIE is calculated as the ratio of the kinetic parameters for the light and heavy isotopes (e.g., KIE on kcat = kcat(H)/kcat(D)).

Competitive KIE Experiments

Objective: To determine the KIE in a single experiment by competing the protiated and deuterated substrates.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the enzyme and a mixture of L-alanine and this compound at a known ratio.

-

Reaction and Quenching: The reaction is allowed to proceed to a low to moderate level of conversion and is then quenched.

-

Isotopic Analysis: The isotopic composition of the remaining substrate or the product is analyzed using a sensitive analytical technique such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate the analyte and determine the relative abundance of the different isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To quantify the relative amounts of the protiated and deuterated species.

-

-

KIE Calculation: The KIE is calculated from the initial isotopic ratio of the substrate and the isotopic ratio of the remaining substrate or the product at a given fractional conversion.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the kinetic isotope effect of this compound.

Caption: Catalytic cycle of Alanine Racemase.

Caption: Experimental workflow for KIE determination.

Applications in Drug Development

The study of the kinetic isotope effect of this compound has significant implications for drug development.

-

Mechanism-Based Inhibitor Design: Understanding the rate-limiting steps of enzymatic reactions involving alanine can aid in the design of more potent and specific inhibitors.

-

Improving Metabolic Stability: Deuteration of drug candidates at sites of metabolic transformation can slow down their metabolism by cytochrome P450 enzymes. This "deuterium effect" can lead to an improved pharmacokinetic profile, including increased half-life and reduced dosing frequency. While L-alanine itself is a nutrient, derivatives of L-alanine are explored for various therapeutic applications, and selective deuteration could be a viable strategy to enhance their drug-like properties.

-

Metabolic Flux Analysis: this compound is used as a tracer to study metabolic pathways in both healthy and diseased states. By tracking the fate of the deuterium labels, researchers can quantify the flux through various metabolic routes, providing insights into disease mechanisms and potential drug targets.

Conclusion

The kinetic isotope effect of this compound is a powerful tool in the arsenal of researchers and drug developers. The quantitative data derived from KIE studies provide deep insights into enzymatic mechanisms, while the strategic application of deuterated alanine and its derivatives offers opportunities to enhance the therapeutic potential of new chemical entities. The methodologies and concepts outlined in this guide serve as a foundational resource for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for L-Alanine-d4 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolomics for tracing the fate of metabolites through complex biochemical networks. L-Alanine-d4, a deuterated analog of L-alanine, serves as a powerful tracer for elucidating the dynamics of central carbon and nitrogen metabolism. Its central role in linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism makes it an ideal probe to investigate cellular metabolic phenotypes in health and disease.[1] These application notes provide a comprehensive guide to using this compound as a tracer in metabolomics studies, complete with detailed experimental protocols and data interpretation guidelines.

L-Alanine is biosynthesized from pyruvate through reductive amination and is closely linked to metabolic pathways such as glycolysis, gluconeogenesis, and the citric acid cycle.[2] Under fasting conditions, alanine derived from protein breakdown can be converted to pyruvate and used for gluconeogenesis in the liver.[3][4] Alternatively, it can be fully oxidized via the TCA cycle. By introducing this compound into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites, providing a dynamic view of metabolic fluxes.

Key Applications

-

Metabolic Flux Analysis (MFA): this compound is an effective tracer for quantifying the rates of metabolic reactions within a biological system. Its central position allows for the assessment of fluxes through glycolysis, the TCA cycle, and amino acid biosynthesis pathways.

-

Tracing Central Carbon Metabolism: The conversion of L-alanine to pyruvate directly links it to the TCA cycle and gluconeogenesis, making this compound an excellent tool to study the interconnectivity of carbohydrate, lipid, and amino acid metabolism.

-

Investigating Amino Acid Metabolism: The deuterium label from this compound can be transferred to other amino acids through transamination reactions, providing insights into amino acid synthesis and degradation pathways.

Experimental Design Considerations

-

Tracer Concentration: The concentration of this compound should be optimized to ensure sufficient isotopic enrichment in the target metabolites without causing metabolic perturbations.

-

Labeling Time: The duration of labeling should be sufficient to allow for the tracer to be incorporated into downstream metabolites and reach a steady state, if desired. Time-course experiments can provide valuable kinetic information.

-

Cell Culture Conditions: Use of dialyzed fetal bovine serum (dFBS) is recommended to minimize the dilution of the labeled tracer by unlabeled alanine present in standard serum.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells

This protocol details the steps for labeling adherent mammalian cells with this compound.

Materials:

-

Adherent mammalian cells of interest

-

Complete culture medium

-

Culture medium deficient in L-alanine

-

This compound

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Sterile tissue culture plates/flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed adherent cells in tissue culture plates or flasks at a density that will result in 70-80% confluency at the time of labeling.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing L-alanine-deficient medium with this compound to the desired final concentration (e.g., the physiological concentration of L-alanine in the standard medium). Add dFBS to the appropriate concentration.

-

Initiation of Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours) under standard culture conditions (37°C, 5% CO2).

Protocol 2: Metabolite Extraction

This protocol describes the quenching of metabolism and extraction of metabolites from adherent cells. Rapid quenching is critical to halt enzymatic activity and preserve the metabolic state of the cells.

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold 0.9% NaCl solution

-

Quenching/Extraction Solution: 80% methanol in water (v/v), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge (4°C)

-

Nitrogen gas evaporator or lyophilizer

Procedure:

-

Quenching:

-

Place the culture plate on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold 0.9% NaCl.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

-

Cell Lysis and Collection:

-

Place the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and cell lysis.

-

Scrape the cells in the cold methanol solution using a cell scraper.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Extraction:

-

Vortex the cell lysate for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

-

-

Drying:

-

Dry the metabolite extract using a nitrogen gas evaporator or a lyophilizer. The dried samples can be stored at -80°C until analysis.

-

Protocol 3: Sample Preparation for LC-MS Analysis

This protocol outlines the preparation of the dried metabolite extracts for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Dried metabolite extracts

-

LC-MS grade water

-

LC-MS grade acetonitrile or other appropriate solvent

-

Vortex mixer

-

Microcentrifuge

-

LC-MS vials with inserts

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extracts in a small, precise volume of an appropriate solvent mixture (e.g., 50% acetonitrile in water). The volume should be sufficient to ensure complete dissolution while maintaining a high concentration of metabolites.

-

Clarification: Vortex the reconstituted samples thoroughly. Centrifuge at maximum speed for 10 minutes at 4°C to pellet any insoluble material.

-

Transfer: Carefully transfer the clear supernatant to LC-MS vials with inserts for analysis.

Data Presentation

Quantitative data from this compound tracing experiments should be presented in a clear and structured manner to facilitate interpretation and comparison. The following tables provide examples of how to summarize the fractional enrichment of downstream metabolites.

Table 1: Fractional Isotopic Enrichment of Key Metabolites

| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | Total Fractional Enrichment (%) |

| Alanine | 0.05 | 0.01 | 0.02 | 0.02 | 0.90 | 95.0 |

| Pyruvate | 0.60 | 0.05 | 0.15 | 0.20 | - | 40.0 |

| Lactate | 0.65 | 0.05 | 0.15 | 0.15 | - | 35.0 |

| Glutamate | 0.70 | 0.10 | 0.10 | 0.05 | 0.05 | 30.0 |

| Aspartate | 0.80 | 0.08 | 0.07 | 0.03 | 0.02 | 20.0 |

| Citrate | 0.85 | 0.05 | 0.05 | 0.03 | 0.02 | 15.0 |

M+n represents the isotopologue with 'n' deuterium atoms incorporated.

Table 2: Relative Abundance of Labeled Isotopologues in TCA Cycle Intermediates

| Metabolite | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Citrate | 33.3 | 33.3 | 20.0 | 13.3 |

| α-Ketoglutarate | 35.7 | 32.1 | 17.9 | 14.3 |

| Succinate | 40.0 | 30.0 | 15.0 | 15.0 |

| Fumarate | 42.1 | 26.3 | 15.8 | 15.8 |

| Malate | 45.0 | 25.0 | 15.0 | 15.0 |

Visualizations

Metabolic Pathway of L-Alanine

Caption: Metabolic fate of this compound tracer in central carbon metabolism.

Experimental Workflow

Caption: General experimental workflow for this compound tracer studies.

References

Protocol for using L-Alanine-d4 in mass spectrometry.

An Application Note on the Quantitative Analysis of L-Alanine in Biological Matrices using L-Alanine-d4 and LC-MS/MS

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial in various fields, including metabolomics, disease biomarker discovery, and pharmaceutical development. L-Alanine, a central amino acid in metabolism, is often a key analyte. This document provides a detailed protocol for the quantitative analysis of L-Alanine in biological samples using this compound as a stable isotope-labeled internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

L-Alanine is a non-essential amino acid that plays a pivotal role in the glucose-alanine cycle and is interconnected with carbohydrate, amino acid, and lipid metabolism.[1] Accurate measurement of L-Alanine concentrations in biological matrices such as plasma, serum, and tissue homogenates is essential for understanding metabolic pathways and identifying potential biomarkers for various diseases, including cancer and neurodegenerative disorders.[1]

The stable isotope dilution (SID) method using LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and accuracy.[2] This method employs a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard (IS). Since this compound is chemically identical to L-Alanine but has a different mass, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, allowing for precise correction of matrix effects and variations in sample preparation and injection volume.[1]

This application note details a robust protocol for sample preparation and subsequent LC-MS/MS analysis for the quantification of L-Alanine.

Principle of the Method

The methodology is based on the principle of stable isotope dilution. A known concentration of this compound is spiked into the biological sample. Following sample preparation to remove proteins and other interferences, the extract is analyzed by LC-MS/MS. The analyte (L-Alanine) and the internal standard (this compound) are separated from other sample components using liquid chromatography and are then detected by a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of L-Alanine to the peak area of this compound is used to calculate the concentration of L-Alanine in the original sample by referencing a calibration curve.

Figure 1: General experimental workflow for the quantification of L-Alanine using this compound.

Materials and Reagents

-

Analytes and Standards:

-

L-Alanine (CAS: 56-41-7)[3]

-

This compound (CAS: 18806-29-6)

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA)

-

Phosphate-buffered saline (PBS)

-

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Alanine and this compound in LC-MS grade water.

-

Working Standard Solutions: Prepare serial dilutions of the L-Alanine stock solution in PBS to create calibration standards ranging from 1-500 µmol/L.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 µmol/L) in water.

Sample Preparation Protocol (Plasma/Serum)

This protocol is adapted for the removal of proteins from plasma or serum samples.

-

Aliquoting: Aliquot 50 µL of the biological sample (or calibration standard/quality control sample) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.

-

Protein Precipitation: Add 200 µL of cold acetonitrile (or 10% TCA solution) to each tube to precipitate proteins.

-

Vortexing: Vortex the tubes vigorously for 30 seconds.

-

Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Transfer to Vials: Transfer the final supernatant to LC-MS vials for analysis.

LC-MS/MS Method

A direct analysis without derivatization is often preferred for its simplicity. A method utilizing Hydrophilic Interaction Chromatography (HILIC) is suitable for retaining and separating polar compounds like alanine.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | HILIC Column (e.g., Raptor Polar X, 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic Acid in 95:5 Acetonitrile:Water |

| Gradient | 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and equilibrate for 4 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 3500 V |

Data Presentation: Quantitative Parameters

The following table summarizes the key mass spectrometry parameters for the detection of L-Alanine and this compound. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3). The transition for L-Alanine is based on published data, and the transition for this compound is inferred based on its structure and common fragmentation patterns.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Fragment Assignment |

| L-Alanine | 90.1 | 44.2 | 15 | [M+H-HCOOH]⁺ |

| This compound | 94.1 | 48.2 | 15 | [M+H-HCOOH]⁺ |

Data Analysis and Quantification

The concentration of L-Alanine in the samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the L-Alanine MRM transition to the peak area of the this compound MRM transition against the known concentrations of the prepared calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration of L-Alanine in the unknown samples is subsequently calculated by interpolating their peak area ratios from this curve.

Figure 2: Logical diagram illustrating the principle of quantification via stable isotope dilution.

Conclusion

This application note provides a comprehensive and reliable protocol for the quantification of L-Alanine in biological matrices using this compound as an internal standard coupled with LC-MS/MS. The described sample preparation is straightforward, and the direct LC-MS/MS analysis avoids the need for derivatization, resulting in a high-throughput and robust method. This protocol can be readily adapted by researchers in academic and industrial settings for applications in metabolic research and drug development.

References

L-Alanine-d4 in Biomolecular NMR Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Alanine-d4 in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of deuterium-labeled L-Alanine offers significant advantages for studying the structure, dynamics, and interactions of large proteins and protein complexes.

Introduction to this compound in Biomolecular NMR

The complexity of NMR spectra increases dramatically with the size of the biomolecule under investigation. For proteins larger than 25 kDa, severe signal overlap and rapid signal decay (short transverse relaxation times, T₂) broaden the NMR signals, often rendering spectral analysis intractable. Isotope labeling, particularly with deuterium (²H), is a powerful strategy to overcome these limitations.

This compound, in which the three methyl protons and the α-proton are replaced by deuterium, is a crucial tool in this context. Its primary applications in biomolecular NMR include:

-

Simplification of ¹H NMR Spectra: By replacing protons with deuterium, the number of proton signals is significantly reduced, alleviating spectral crowding.[1]

-

Reduction of Dipolar Relaxation: The smaller gyromagnetic ratio of deuterium compared to protons leads to a significant reduction in ¹H-¹H dipolar interactions, which are the main source of transverse relaxation in large molecules. This results in sharper NMR signals and improved spectral resolution.[1][2]

-

Enabling Methyl-TROSY Experiments: this compound is a key component in selective methyl labeling schemes for Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments.[3][4] Methyl-TROSY allows for the study of very large proteins and complexes (up to ~800 kDa) by focusing on the sharp signals of ¹³CH₃ groups in a deuterated background.

Key Applications and Quantitative Data

The use of this compound, often in conjunction with other deuterated compounds and selective ¹³C-labeling, provides high-quality structural and dynamic information for challenging biological systems.

Probing Protein Structure and Dynamics

Selective labeling of alanine methyl groups provides valuable probes for protein structure and dynamics. Alanine residues are frequently found in the hydrophobic cores of proteins and at protein-protein interfaces, making their methyl groups sensitive reporters of the local environment.

Quantitative Improvements in NMR Spectra

The primary quantitative benefit of using this compound in a perdeuterated protein background is the significant reduction in NMR signal linewidths, leading to higher resolution and sensitivity.

| Parameter | Protonated Protein | Deuterated Protein (with this compound) | Reference |

| ¹H Linewidth (backbone amide) | ~45 Hz (for a 150 kDa protein) | ~15 Hz (for a 150 kDa protein) | |

| ¹³Cα T₂' Relaxation Time | - | Increased by a factor of ~2 | |

| ¹³C Linewidth (methyl groups) | ~0.5 ppm | ~0.5 ppm (no significant change with just deuteration, but TROSY provides major gains) |

Note: The most significant improvements are observed in TROSY-based experiments on selectively labeled samples.

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into proteins for NMR studies.

Protocol for Selective Alanine Methyl Labeling

This protocol is adapted for the expression of proteins in E. coli grown in a deuterated minimal medium to achieve selective protonation and ¹³C-labeling of alanine methyl groups on a highly deuterated background. This method is crucial for methyl-TROSY experiments.

Objective: To produce a U-[²H], Ala(β)-[¹³CH₃] labeled protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

M9 minimal medium prepared with 99.9% D₂O.

-

[U-²H]-glucose (as the primary carbon source).

-

¹⁵NH₄Cl (for ¹⁵N labeling, optional but recommended).

-

2-[²H], 3-[¹³C] L-alanine.

-

α-ketoisovalerate-d₇.

-

Succinate-d₄.

-

L-isoleucine-d₁₀.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Starter Culture: Inoculate 50 mL of LB medium with a single colony of the expression strain. Grow overnight at 37°C with shaking.

-

Adaptation to D₂O:

-

Pellet the overnight culture and resuspend in 50 mL of M9 medium prepared with 50% D₂O and 50% H₂O. Grow for 8 hours at 37°C.

-

Pellet the cells again and resuspend in 50 mL of M9 medium prepared with 100% D₂O. Grow overnight at 37°C.

-

-

Main Culture:

-

Inoculate 1 L of M9/D₂O medium containing [U-²H]-glucose and ¹⁵NH₄Cl with the adapted overnight culture.

-

Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Addition of Precursors: One hour prior to induction, add the following sterile-filtered precursors to the culture medium:

-

2-[²H], 3-[¹³C] L-alanine: 800 mg/L

-

α-ketoisovalerate-d₇: 120 mg/L

-

Succinate-d₄: 2.5 g/L

-

L-isoleucine-d₁₀: 60 mg/L

-

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard chromatographic techniques.

Protocol for NMR Sample Preparation

Objective: To prepare a concentrated, stable protein sample for NMR spectroscopy.

Materials:

-

Purified labeled protein.

-

NMR buffer (e.g., 25 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, pH 7.0 in 99.9% D₂O).

-

5 mm NMR tubes.

Procedure:

-

Buffer Exchange and Concentration: Exchange the purified protein into the final NMR buffer using a desalting column or repeated concentration and dilution with a centrifugal concentrator. Concentrate the protein to the desired concentration (typically 0.3-1.0 mM).

-

Sample Filtration: Filter the final protein solution through a 0.22 µm syringe filter to remove any precipitates.

-

Transfer to NMR Tube: Carefully transfer the filtered sample into a clean, high-quality 5 mm NMR tube. A typical sample volume is 500-600 µL.

-

Quality Control: Record a 1D ¹H NMR spectrum to assess the overall quality of the sample (e.g., presence of aggregation, proper folding).

Protocol for Methyl-TROSY NMR Data Acquisition

Objective: To acquire a high-resolution ¹H-¹³C correlation spectrum of the labeled alanine methyl groups.

NMR Spectrometer: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended.

Pulse Sequence: A standard ¹H-¹³C HMQC-based methyl-TROSY pulse sequence should be used.

Key Acquisition Parameters:

| Parameter | Recommended Value | Purpose |